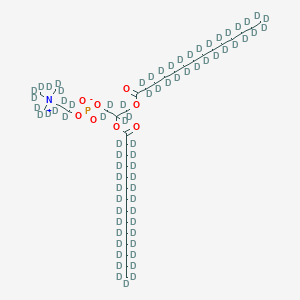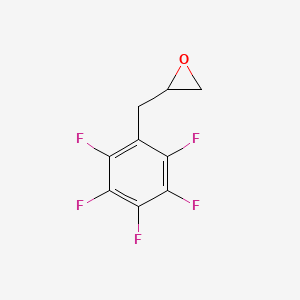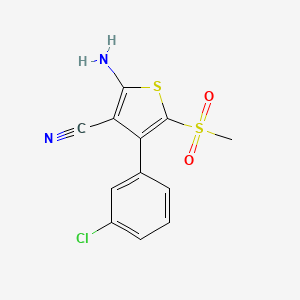
(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (4-chlorophényl)méthyl-triphénylphosphanium ;chlorhydrate implique généralement la réaction de la triphénylphosphine avec le chlorure de (4-chlorobenzyl). La réaction est effectuée dans un solvant approprié, tel que le dichlorométhane, sous reflux. Le produit est ensuite purifié par recristallisation .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
(4-Chlorophényl)méthyl-triphénylphosphanium ;chlorhydrate subit divers types de réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence du groupe chlorobenzyl.
Réactions d'oxydation et de réduction : Le composé peut être impliqué dans des réactions redox, en particulier en présence d'agents oxydants ou réducteurs forts
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions avec ce composé comprennent :
Nucléophiles : tels que le méthylate de sodium ou le tert-butylate de potassium pour les réactions de substitution.
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène pour les réactions d'oxydation.
Agents réducteurs : tels que l'hydrure de lithium et d'aluminium pour les réactions de réduction
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent produire divers dérivés benzyliques substitués, tandis que les réactions d'oxydation peuvent produire des alcools benzyliques ou des acides carboxyliques correspondants .
Applications De Recherche Scientifique
(4-Chlorophényl)méthyl-triphénylphosphanium ;chlorhydrate a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme réactif dans la synthèse de ligands de plaque β-amyloïde, d'inhibiteurs sélectifs d'analogues d'aspartate de type norbornane du transporteur de glutamate et de pyréthroïdes à activité insecticide
Biologie : Le composé est utilisé dans le développement de ligands pour les plaques β-amyloïdes, qui sont pertinentes dans la recherche sur la maladie d'Alzheimer
Médecine : Il est impliqué dans la synthèse de composés ayant des applications thérapeutiques potentielles, telles que des agents antifongiques et des inhibiteurs de voies biologiques spécifiques
Industrie : Le composé est utilisé dans la production d'insecticides et d'autres produits agrochimiques
Mécanisme d'action
Le mécanisme d'action du (4-chlorophényl)méthyl-triphénylphosphanium ;chlorhydrate implique sa capacité à participer à diverses réactions chimiques. Le composé peut agir comme un nucléophile ou un électrophile, en fonction des conditions réactionnelles. Ses cibles moléculaires et ses voies comprennent des interactions avec des enzymes et des récepteurs impliqués dans des processus biologiques, tels que l'inhibition des transporteurs de glutamate .
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and receptors involved in biological processes, such as the inhibition of glutamate transporters .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de (cyanométhyl)triphénylphosphonium
- Chlorure de (chlorométhyl)triphénylphosphonium
- Chlorure de tétraphénylphosphonium
- Chlorure de (méthoxyméthyl)triphénylphosphonium
Unicité
(4-Chlorophényl)méthyl-triphénylphosphanium ;chlorhydrate est unique en raison de sa structure spécifique, qui lui permet de participer à une large gamme de réactions chimiques. Son groupe chlorobenzyl fournit une réactivité supplémentaire par rapport à d'autres composés similaires, ce qui en fait un réactif précieux dans diverses applications synthétiques .
Propriétés
Formule moléculaire |
C25H22Cl2P+ |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
Clé InChI |
RAHOAHBOOHXRDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)





![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)



